7-Amino-4-methylcoumarin

Catalog No.
S518347
CAS No.
26093-31-2
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Amino-4-methylcoumarin

CAS Number

26093-31-2

Product Name

7-Amino-4-methylcoumarin

IUPAC Name

7-amino-4-methylchromen-2-one

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,11H2,1H3

InChI Key

GLNDAGDHSLMOKX-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N

Solubility

Soluble in DMSO

Synonyms

4-methyl-7-aminocoumarin, 7-amino-4-methylcoumarin, 7-amino-4-methylcoumarin, conjugate monoacid, coumarin 120, coumarin C440, coumarin, 7-amino-4-methyl-

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N

Description

The exact mass of the compound 7-Amino-4-methylcoumarin is 175.0633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45796. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. It belongs to the ontological category of 7-aminocoumarins in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fluorescent Probe for Protease Activity

7-Amino-4-methylcoumarin (AMC) is a valuable tool in scientific research, particularly in the field of biochemistry. It serves as a fluorescent probe for studying the activity of proteases, enzymes that cleave peptide bonds in proteins. AMC itself is non-fluorescent. However, when attached to a peptide substrate through its amino group, the resulting molecule exhibits fluorescence quenching. This means the presence of AMC reduces the emitted fluorescence [].

The key application of AMC lies in its ability to report on protease activity. When a protease cleaves the peptide bond between AMC and the substrate, the free AMC is released. This liberated AMC regains its fluorescence, allowing researchers to measure the increase in fluorescence intensity. The higher the fluorescence, the greater the protease activity [, ].

AMC's fluorescence properties make it a sensitive and versatile probe for various protease assays. Its excitation and emission wavelengths (345 nm and 445 nm, respectively) are well-suited for standard fluorescence instrumentation [].

Other Applications

Beyond its role as a protease probe, AMC finds applications in other areas of scientific research. Here are two notable examples:

  • Laser Dye

    AMC possesses laser emission properties, making it a candidate for laser dye development. It belongs to the class of aminocoumarins, known for their laser dye capabilities [].

  • Natural Product

    Interestingly, research has identified AMC as a natural product found in the tobacco plant, Nicotiana tabacum []. While the exact function of AMC in the plant remains unclear, its presence suggests a potential biological role.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.6

Exact Mass

175.0633

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OCY3JCT44X

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

26093-31-2

Wikipedia

7-amino-4-methylcoumarin

General Manufacturing Information

2H-1-Benzopyran-2-one, 7-amino-4-methyl-: ACTIVE

Dates

Modify: 2023-08-15
1. Wildeboer, D., Jeganathan, F., Price, R.G., et al. Characterization of bacterial proteases with a panel of fluorescent peptide substrates. Anal. Biochem. 384(2), 321-328 (2009).
2. Kisselev, A.F., and Goldberg, A.L. Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates. Methods Enzymol. 398, 364-378 (2005).
3. Prudnikov, I.M., and Smirnov, A.N. Short peptide tools for monitoring caspase and proteasome activities in embryonal and adult rat brain lysates: An approach for the differential identification of proteases. J. Biochem. 151(3), 299-316 (2012).
4. Zimmerman, M., Yurewicz, E., and Patel, G. A new fluorogenic substrate for chymotrypsin. Anal. Biochem. 70(1), 258-262 (1976).

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